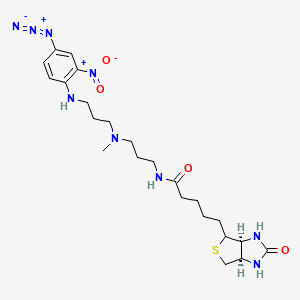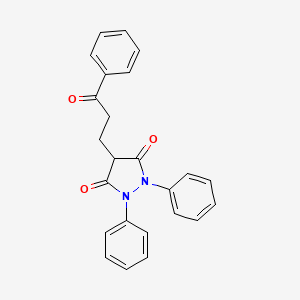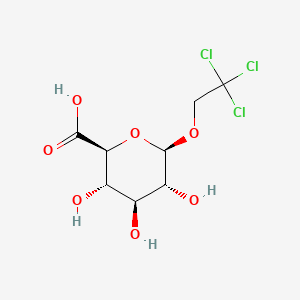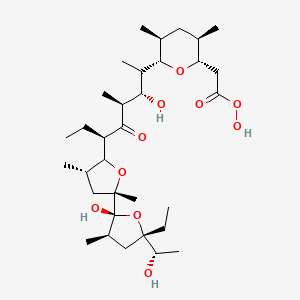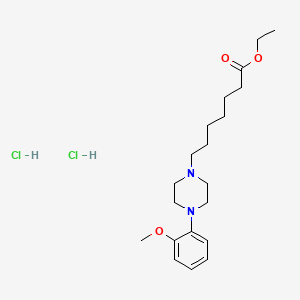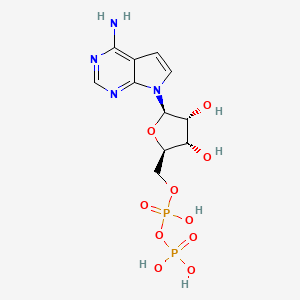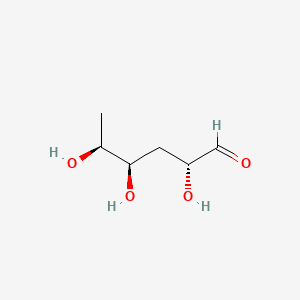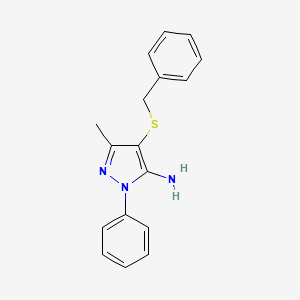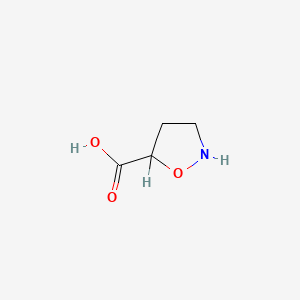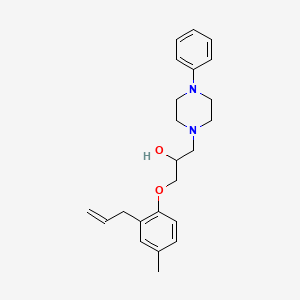
1-(4-Methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol is a member of piperazines.
Applications De Recherche Scientifique
Enzymatic Resolution and Therapeutic Applications
- Bianchi et al. (1992) explored the kinetic resolution of a closely related compound, 3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate, using alcoholysis. They found that the pure enantiomers of the resulting diol have potential as antitussive and central sedative therapeutic agents (Bianchi, Bosetti, Cesti, & Golini, 1992).
Pyrolytic Reactions and Kinetic Studies
- Dib et al. (2008) conducted a study on the gas-phase pyrolysis of derivatives of 3-phenoxy-1-propanols and 3-phenylsulfanyl-1-propanols, including 1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol. They observed first-order kinetics in these reactions, providing insights into the mechanisms of such pyrolytic reactions (Dib, Ibrahim, Al-Awadi, Ibrahim, & Al-Awadi, 2008).
Potential for Anti-Inflammatory Effects
- Ren et al. (2021) isolated new phenolic compounds from the leaves of Eucommia ulmoides, including derivatives similar to the compound . These compounds exhibited modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Neuroprotective Properties
- Chenard et al. (1995) investigated derivatives of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, which is structurally related to the compound . They identified potent neuroprotective properties and selective N-methyl-D-aspartate (NMDA) antagonist activity in these compounds (Chenard et al., 1995).
Antiallergy Activity
- Walsh et al. (1990) synthesized 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives, closely related to the compound , and evaluated them for antiallergy activity. Several derivatives showed significant activity in this regard (Walsh, Chen, Green, Nolan, & Yanni, 1990).
Propriétés
Nom du produit |
1-(4-Methyl-2-prop-2-enylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol |
|---|---|
Formule moléculaire |
C23H30N2O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1-(4-methyl-2-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H30N2O2/c1-3-7-20-16-19(2)10-11-23(20)27-18-22(26)17-24-12-14-25(15-13-24)21-8-5-4-6-9-21/h3-6,8-11,16,22,26H,1,7,12-15,17-18H2,2H3 |
Clé InChI |
WDYIXLPYUNDXQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)CC=C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)CC=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
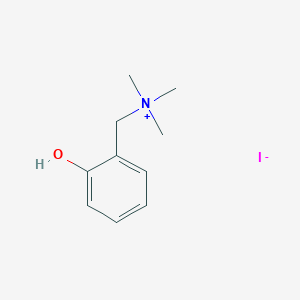
![1-[(5-Nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1226014.png)

